Supprelin (TN)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

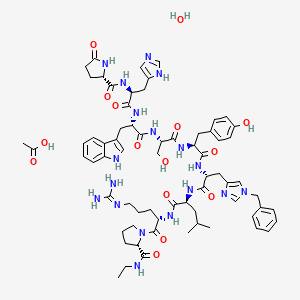

Supprelin (TN), known scientifically as histrelin acetate, is a synthetic nonapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH). It is primarily used in the treatment of central precocious puberty (CPP) in children. The compound is administered as a subcutaneous implant that provides continuous release of histrelin over a 12-month period .

準備方法

Synthetic Routes and Reaction Conditions

Histrelin acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin, followed by purification through high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In industrial settings, the production of histrelin acetate involves large-scale SPPS, followed by rigorous purification and quality control processes to ensure the purity and efficacy of the final product. The peptide is then formulated into a hydrogel polymer reservoir for controlled release when implanted subcutaneously .

化学反応の分析

Structural Characteristics Governing Reactivity

Molecular formula : C₆₆H₈₆N₁₈O₁₂ (free base) · 2C₂H₄O₂ (acetate salt)

Key modifications :

-

C-terminal prolinamide ethylation (N-ethyl-L-prolinamide) enhances receptor binding affinity .

-

Benzyl-protected histidine (Nτ-benzyl-D-histidine) at position 6 confers resistance to enzymatic degradation .

-

Pyroglutamic acid at the N-terminus stabilizes against aminopeptidase cleavage .

Structural vulnerabilities :

-

Peptide backbone : Susceptible to hydrolysis under extreme pH or enzymatic action .

-

Aromatic side chains : Benzyl and indole groups may undergo oxidative reactions .

In Vitro Hepatocyte Metabolism (Human) :

| Metabolite | Reaction Type | Enzyme System | Clinical Relevance |

|---|---|---|---|

| C-terminal dealkylation | Oxidative N-deethylation | CYP450 (unspecified isoform) | Reduces agonist activity |

| Hydrolytic fragments | Peptide bond cleavage | Proteases | Inactive fragments |

Key findings :

-

Terminal half-life after subcutaneous administration: 3.92 hours .

-

No active metabolites identified; fragments lack GnRH receptor affinity .

Chemical Stability in Formulation :

| Factor | Condition | Degradation Observed | Mitigation Strategy |

|---|---|---|---|

| pH < 3 or > 8 | Acidic/alkaline hydrolysis | Peptide bond rupture | Hydrogel reservoir maintains neutral pH |

| High temperature | >40°C | Aggregation | Storage at 2–8°C |

| Oxidative stress | Presence of metal ions | Histidine oxidation | Exclusion of metal catalysts in implant |

Formulation components :

-

Stearic acid : Stabilizes drug core via hydrophobic interactions .

-

Hydrogel reservoir (HEMA/HPMA) : Controls release rate (56.7 ± 7.71 μg/day) .

Drug-Drug Interaction Chemistry

Notable clinical observations :

-

DHEA elevation : 8/36 patients showed increased serum dehydroepiandrosterone, suggesting adrenal enzyme modulation .

-

IGF-1 suppression : 11% reduction in insulin-like growth factor levels .

Synthetic Pathway Considerations

While full synthesis details are proprietary, key steps inferred from structure include:

-

Solid-phase peptide synthesis using Fmoc/t-Bu protection strategy.

-

Selective benzylation of D-histidine via Mitsunobu reaction .

Critical quality attributes :

科学的研究の応用

Treatment of Central Precocious Puberty

Overview

Supprelin is primarily indicated for the treatment of central precocious puberty (CPP) in children. CPP is characterized by the onset of secondary sexual characteristics before age 9 in boys and age 8 in girls. The administration of Supprelin helps to suppress premature activation of the hypothalamic-pituitary-gonadal axis, thus delaying further sexual maturation.

Clinical Evidence

A phase 3 clinical study involving 36 children demonstrated that long-term treatment with Supprelin effectively maintained hormonal suppression and improved predicted adult height. The study found that bone age relative to chronological age decreased significantly, indicating successful management of precocious puberty without adverse effects on growth or recovery of the hypothalamic-pituitary-gonadal axis .

Table 1: Clinical Outcomes of Supprelin in CPP Treatment

| Parameter | Baseline Value | Value at 48 Months | Significance |

|---|---|---|---|

| Bone Age to Chronological Age | 1.417 | 1.18 | p<.01 |

| Predicted Adult Height (cm) | 151.9 | 166.5 | p<.05 |

| Height Gain (cm) | N/A | 10.7 | N/A |

Gender Dysphoria Management

Overview

Supprelin has emerged as a viable option for managing gender dysphoria in youth, providing a reversible method to suppress puberty in transgender adolescents. This application allows individuals to avoid the physical changes associated with puberty that may not align with their gender identity.

Clinical Insights

Research indicates that the use of Supprelin in this context can significantly alleviate psychological distress associated with gender dysphoria by delaying the onset of secondary sexual characteristics until the individual can make informed decisions regarding their transition .

Palliative Treatment for Advanced Prostate Cancer

Overview

In adult populations, Supprelin is indicated for androgen deprivation therapy as a palliative treatment for advanced prostate cancer. By suppressing testosterone production, it helps manage cancer progression.

Clinical Evidence

The effectiveness of histrelin implants for prostate cancer treatment has been documented, showing sustained suppression of testosterone levels over extended periods . This approach minimizes the need for frequent injections and enhances patient compliance.

Safety and Tolerability

Adverse Effects

While Supprelin is generally well tolerated, some patients may experience site reactions such as sterile abscesses or minor surgical complications related to implantation . Monitoring during therapy is essential to manage these potential side effects effectively.

作用機序

Histrelin acetate acts as a potent agonist of the gonadotropin-releasing hormone receptor (GnRH-R). Upon binding to GnRH-R, it initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). continuous administration leads to downregulation of GnRH-R, resulting in decreased secretion of LH and FSH. This suppression of gonadotropin release ultimately reduces the production of sex steroids, such as estrogen and testosterone, thereby halting the progression of puberty in children with CPP .

類似化合物との比較

Similar Compounds

Leuprolide acetate: Another GnRH agonist used for similar indications, such as CPP and prostate cancer.

Goserelin acetate: A GnRH agonist used in the treatment of hormone-sensitive cancers and endometriosis.

Triptorelin: A GnRH agonist used for the treatment of CPP and hormone-dependent cancers

Uniqueness

Histrelin acetate is unique in its formulation as a long-acting subcutaneous implant, providing continuous hormone suppression for up to 12 months. This extended duration of action offers a significant advantage in terms of patient compliance and convenience compared to other GnRH agonists that require more frequent administration .

特性

分子式 |

C68H92N18O15 |

|---|---|

分子量 |

1401.6 g/mol |

IUPAC名 |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate |

InChI |

InChI=1S/C66H86N18O12.C2H4O2.H2O/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47;1-2(3)4;/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71);1H3,(H,3,4);1H2/t47-,48-,49-,50-,51-,52-,53+,54-,55-;;/m0../s1 |

InChIキー |

DGTVQJOTEDTFMR-VYFXDUNUSA-N |

異性体SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O.O |

正規SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。